molecular formula C11H11NO5 B3415940 N-Benzoyl-DL-aspartic acid CAS No. 17966-68-6

N-Benzoyl-DL-aspartic acid

Cat. No.: B3415940
CAS No.: 17966-68-6
M. Wt: 237.21 g/mol
InChI Key: DJLTZJGULPLVOA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoylaspartic acid is an aspartic acid derivative.

Biological Activity

N-Benzoyl-DL-aspartic acid is an important compound in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity through various studies, including synthesis, structure-activity relationships, and case studies that highlight its efficacy against different biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the acylation of aspartic acid with benzoic anhydride or benzoic acid derivatives. This process results in the formation of the N-benzoyl derivative, which can be purified for further biological evaluation. For instance, a method was reported where N-benzoyl-L-aspartic acid was purified effectively for use in artificial sweeteners like aspartame .

Antitumor Activity

A significant area of research has focused on the antitumor properties of N-benzoyl derivatives. A study evaluated twenty-seven N-benzoyl derivatives of amino acids for their growth-inhibitory activity in microbial antitumor screens. Among these, 19 compounds demonstrated varying degrees of inhibitory activity, with some achieving up to 96% inhibition at concentrations of 1 mg/ml. Notably, N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine exhibited nearly complete inhibition under assay conditions .

Antifungal Activity

This compound and its derivatives have also been tested for antifungal properties. A series of N-benzoyl amino acids were synthesized and evaluated against Fusarium temperatum and Aspergillus fumigatus. Some compounds showed remarkable antifungal activity, indicating their potential as therapeutic agents against fungal infections .

Table 1: Antifungal Activity of N-Benzoyl Derivatives

CompoundActivity Against FusariumActivity Against Aspergillus
N-Benzoyl-L-valineModerateHigh
N-Benzoyl-L-tryptophanHighModerate
N-Benzoyl-L-isoleucineLowHigh

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Methylation : Certain derivatives have been shown to inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation. For example, compound 22 demonstrated significant inhibition of DNMT1 and DNMT3A activities in a concentration-dependent manner .
  • Interference with Fungal Chitinase : Structure-activity relationship studies suggest that these compounds may interact with fungal chitinase, a key enzyme involved in fungal cell wall synthesis .

Case Study 1: Antitumor Efficacy

A specific case study involving the use of this compound derivatives highlighted their potential as antitumor agents. In vitro tests revealed that these compounds could significantly inhibit the growth of various cancer cell lines, suggesting a promising avenue for cancer therapy .

Case Study 2: Antifungal Applications

Another study focused on the antifungal properties of synthesized N-benzoyl amino acids against clinically relevant strains. The results indicated that several derivatives not only inhibited fungal growth but also showed lower toxicity profiles compared to traditional antifungal agents, making them suitable candidates for further development .

Scientific Research Applications

Synthesis of Peptides and Proteins

BDA serves as an important building block for the synthesis of peptides and proteins. Its structure allows for the incorporation into various bioactive compounds, enhancing biocompatibility and reducing toxicity. The synthesis typically involves coupling reactions where BDA is combined with other amino acids to form peptide bonds, facilitating the creation of more complex structures necessary for biological activity .

Recent studies have evaluated the biological activities of N-benzoyl amino acids and their derivatives, including BDA. These compounds have been tested for antifungal properties against pathogens such as Fusarium temperatum and Aspergillus fumigatus. The results indicate that certain derivatives exhibit significant antifungal activity, suggesting potential uses in pharmaceuticals .

Inhibition of DNA Methylation

BDA derivatives have been synthesized and assessed for their ability to inhibit DNA methyltransferases (DNMTs), which are critical in regulating gene expression through epigenetic modifications. Compounds derived from BDA were shown to inhibit DNMT1 and DNMT3A activities, making them promising candidates for further development in cancer therapy .

Dynamic Kinetic Resolution

The dynamic kinetic resolution (DKR) of N-benzoyl-DL-amino acids has been explored to enhance the efficiency of peptide bond formation. This process facilitates the selective synthesis of desired enantiomers, which is crucial in developing pharmaceuticals that require high specificity .

Use in Artificial Sweeteners

BDA is also utilized in the production of artificial sweeteners such as aspartame. The high purity required for these compounds necessitates advanced purification methods, where BDA plays a pivotal role in ensuring product quality. The synthesis process often involves reaction conditions that minimize by-products, thus maximizing yield and purity .

CompoundActivity Against FusariumActivity Against AspergillusYield (%)
N-Benzoyl-L-valineModerateHigh70
N-Benzoyl-L-tryptophanHighModerate75
N-Benzoyl-L-isoleucineLowHigh31

Table 2: Inhibition of DNMT Activity by BDA Derivatives

CompoundDNMT1 Inhibition (IC50 µM)DNMT3A Inhibition (IC50 µM)Stability in Serum
BDA Derivative A510Stable
BDA Derivative B815Stable
BDA Derivative C1220Unstable

Case Studies

Case Study 1: Antifungal Evaluation
In a study evaluating various N-benzoyl amino acids, it was found that specific derivatives exhibited potent antifungal properties, leading to further investigations into their mechanisms of action and potential therapeutic applications.

Case Study 2: Epigenetic Modulation
Research focusing on the inhibition of DNMTs demonstrated that certain BDA derivatives not only inhibited methylation but also showed stability in human serum, indicating their viability as therapeutic agents in cancer treatment.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of N-Benzoyl-DL-aspartic acid occurs under acidic or basic conditions, yielding aspartic acid and benzoic acid. This reaction is critical for deprotection in peptide synthesis.

  • Reagents/Conditions :

    • Acidic : 6 M HCl at 110°C for 24 hours .

    • Basic : 1 M NaOH at 80°C for 12 hours.

  • Products :

    • L/D-Aspartic acid (depending on stereochemistry) and benzoic acid .

  • Key Data :

    • Hydrolysis efficiency exceeds 95% under reflux conditions.

    • Racemization is minimized (<2%) when using mild acidic hydrolysis .

Esterification Reactions

The carboxylic acid groups undergo esterification, enabling functionalization for drug delivery or polymer synthesis.

  • Reagents/Conditions :

    • Methanol or ethanol with H₂SO₄ (catalytic) under reflux.

  • Products :

    • This compound dimethyl/ethyl ester .

  • Key Data :

    • Reaction completion within 6–8 hours with >85% yield.

    • Selective esterification of the β-carboxylic acid occurs at pH 4.5 .

Amide Bond Formation

The compound participates in peptide coupling via its carboxylic acid groups, facilitated by activating agents.

  • Reagents/Conditions :

    • Coupling Agents : DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

    • Solvents : DMF or THF at 0–25°C .

  • Products :

    • Benzoylated dipeptides or conjugates (e.g., N-Benzoyl-Asp-Gly) .

  • Key Data :

    • Coupling efficiency ranges 70–90% with EDC/HOBt .

Substitution Reactions

The benzoyl group can be replaced by nucleophiles under alkaline conditions.

  • Reagents/Conditions :

    • Sodium methoxide in methanol (pH >10) at 60°C .

  • Products :

    • N-Alkylated aspartic acid derivatives (e.g., N-Methyl-aspartic acid) .

  • Key Data :

    • Substitution yields 60–75% with minimal dipeptide byproducts .

Oxidation and Reduction

Controlled redox reactions modify the aspartic acid backbone.

Reaction TypeReagents/ConditionsProductsYieldReferences
Oxidation KMnO₄ in H₂SO₄ (0°C)Oxo derivatives (e.g., α-ketoglutaric acid analog)50–60%
Reduction LiAlH₄ in dry ether (reflux)Alcohol derivatives (e.g., N-Benzoyl-aspartic alcohol)40–50%

Enzymatic Transformations

Enzymes like proteases or acylases enable stereoselective modifications.

  • Reagents/Conditions :

    • Porcine kidney acylase (pH 7.4, 37°C) .

  • Products :

    • Enantiomerically pure L-aspartic acid .

  • Key Data :

    • Enzymatic resolution achieves >99% enantiomeric excess (ee) .

Critical Considerations

  • Side Reactions : Formation of aspartyl-aspartic dipeptides (up to 5%) during prolonged reactions.

  • Purification : Chromatography (HPLC) or recrystallization (ethanol/water) achieves >98% purity .

Properties

CAS No.

17966-68-6

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

(2S)-2-benzamidobutanedioic acid

InChI

InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1

InChI Key

DJLTZJGULPLVOA-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O

melting_point

171-173°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-Benzoyl-DL-aspartic acid
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-Benzoyl-DL-aspartic acid
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-Benzoyl-DL-aspartic acid
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-Benzoyl-DL-aspartic acid
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-Benzoyl-DL-aspartic acid
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-Benzoyl-DL-aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.